
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-fluoropyrazole and 1-methylcyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as N,N-dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, with the reactions carried out under inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific enzymes in plants and pests.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one: This compound shares a similar structure but differs in the presence of a pyridinone ring instead of a pyrazole ring.
4-Bromo-5-fluoro-1H-pyrazole: This compound lacks the 1-methylcyclopropyl group, making it less complex than 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as the 1-methylcyclopropyl group
Propiedades
Fórmula molecular |
C7H8BrFN2 |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-1-(1-methylcyclopropyl)pyrazole |
InChI |
InChI=1S/C7H8BrFN2/c1-7(2-3-7)11-6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
Clave InChI |
DYSBZMYYAJQIOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)N2C(=C(C=N2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


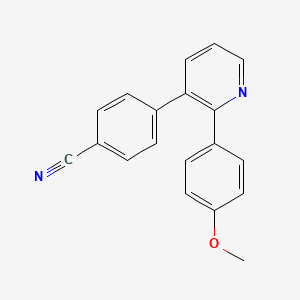

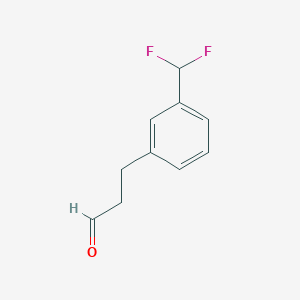
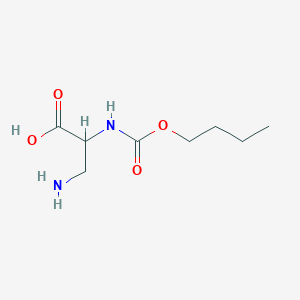
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
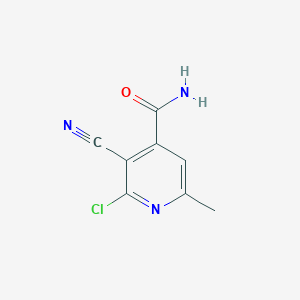
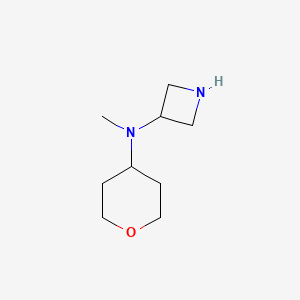
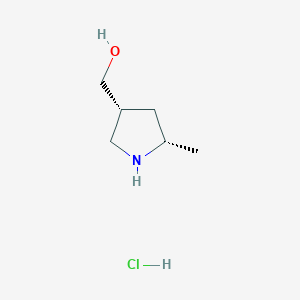
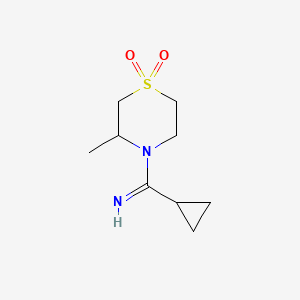

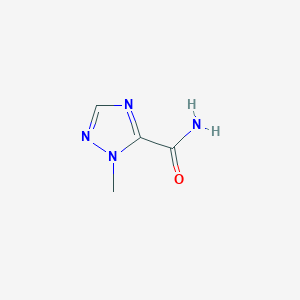
![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
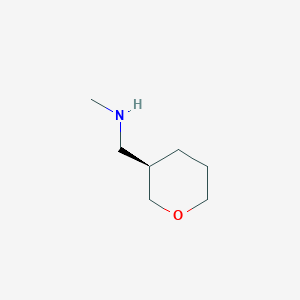
![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
